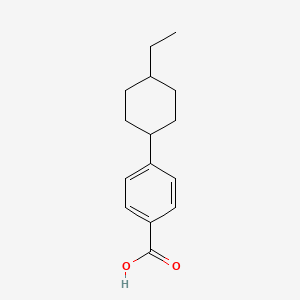

4-(trans-4-Ethylcyclohexyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylcyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJHWZDXZFNEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553239 | |

| Record name | 4-(4-Ethylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87592-41-4 | |

| Record name | 4-(4-Ethylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(trans-4-Ethylcyclohexyl)benzoic acid chemical properties

An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)benzoic Acid

This guide provides a comprehensive technical overview of this compound (ECHA), a pivotal intermediate in the field of materials science. Designed for researchers, chemists, and professionals in drug development and materials engineering, this document synthesizes core chemical properties, field-proven applications, and essential safety protocols. We will explore the causality behind its unique characteristics, grounding our discussion in authoritative references to ensure scientific integrity.

Introduction: A Core Component for Advanced Materials

This compound, with the CAS Number 87592-41-4, is a highly significant organic compound, primarily recognized for its role as a high-purity liquid crystal monomer.[1][2] Its molecular architecture, consisting of a rigid trans-cyclohexyl ring linked to a benzoic acid moiety, imparts a unique combination of properties essential for the formulation of advanced materials.[3] This structure provides a rod-like shape (calamitic) and polarity, which are fundamental prerequisites for the formation of liquid crystalline phases (mesophases).[3][4][5] Consequently, ECHA is an indispensable building block in the synthesis of high-performance liquid crystal mixtures engineered for cutting-edge display technologies.[1][3]

Physicochemical and Spectroscopic Profile

The distinct properties of ECHA are a direct result of its molecular structure. The saturated ethylcyclohexyl group provides a rigid, non-planar core, while the benzoic acid group introduces polarity and the capacity for hydrogen bonding, which heavily influences its self-assembly into ordered liquid crystal structures.[3][4]

Core Chemical Properties

The fundamental physicochemical data for ECHA are summarized in the table below, providing a quantitative basis for its handling and application.

| Property | Value | Source(s) |

| CAS Number | 87592-41-4 | [3][6] |

| Molecular Formula | C₁₅H₂₀O₂ | [3][6][7] |

| Molecular Weight | 232.32 g/mol | [6][7][8] |

| Appearance | White to almost white crystalline powder | [7][8] |

| Boiling Point | 370.1 °C at 760 mmHg | [6][7] |

| Density | 1.052 g/cm³ | [6][7] |

| pKa (Predicted) | 4.33 ± 0.10 | [6] |

| Mesomorphic Range | 216.0 °C to 252.0 °C | [8] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [6][8] |

Spectroscopic Signature

Structural elucidation and purity assessment of ECHA rely on standard spectroscopic techniques. While raw spectra are batch-specific, the expected signatures are well-defined.

-

¹H NMR: The proton NMR spectrum is characterized by distinct regions. Aromatic protons on the benzene ring will appear in the downfield region, while the aliphatic protons of the ethyl and cyclohexyl groups will produce a series of signals in the upfield region. A broad singlet corresponding to the carboxylic acid proton is also expected, though its position can vary. Spectroscopic data for ECHA is available in chemical databases for reference.[9]

-

¹³C NMR: The carbon spectrum will show signals for the carboxyl carbon, aromatic carbons, and the aliphatic carbons of the cyclohexyl and ethyl groups. Databases like SpectraBase may contain reference spectra for analogous compounds.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a strong carbonyl (C=O) stretching vibration from the carboxylic acid group and a broad O-H stretching band. These features are definitive for confirming the presence of the benzoic acid moiety. The analysis of similar benzoic acid derivatives provides a reliable reference for spectral interpretation.[11]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 232.32 g/mol .[6][8]

Synthesis, Reactivity, and Application Pathways

The utility of ECHA stems from its tailored synthesis and the specific reactivity of its carboxylic acid functional group.

Synthetic Strategy

A common and convenient laboratory synthesis for 4-(trans-4'-n-alkylcyclohexyl) benzoic acids involves starting from alkanoyl chlorides, cyclohexene, and benzene.[12] Another established pathway involves the hydrolysis of the corresponding nitrile precursor, trans-4-alkyl-1-(4-cyanophenyl)-cyclohexane, under basic conditions followed by acidification. This method is robust and allows for high-purity final products.

The workflow for the hydrolysis route is outlined below. The choice of a high-boiling-point solvent like ethylene glycol is deliberate; it allows the reaction to be conducted at elevated temperatures, ensuring the complete hydrolysis of the typically resilient nitrile group.

References

- 1. nbinno.com [nbinno.com]

- 2. watson-int.com [watson-int.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Cas 87592-41-4,this compound | lookchem [lookchem.com]

- 7. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 8. This compound | 87592-41-4 | TCI AMERICA [tcichemicals.com]

- 9. This compound(87592-41-4) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)benzoic Acid: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-(trans-4-Ethylcyclohexyl)benzoic acid, a key molecular building block. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, synthetic pathways, analytical characterization, and established and potential applications, with a focus on liquid crystal technology and a perspective on medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 87592-41-4) is a carboxylic acid derivative featuring a rigid core composed of a benzene ring and a cyclohexane ring, linked in a para configuration. The specific trans stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical feature, imparting a linear and rigid molecular shape. This linearity is a fundamental prerequisite for the formation of liquid crystalline phases.

The molecular structure consists of three key components: a flexible ethyl group, a rigidifying trans-cyclohexane ring, and a polar benzoic acid moiety. This combination of a nonpolar, flexible tail and a rigid, polar core is characteristic of many calamitic (rod-like) liquid crystals. The carboxylic acid group, in particular, allows for the formation of hydrogen-bonded dimers, which can influence the material's melting point and mesophase behavior.

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₂ | [1] |

| Molecular Weight | 232.32 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [2] |

| Purity | >98.0% (GC) | [2] |

| Mesomorphic Range | 216.0 to 252.0 °C | [2] |

The molecular architecture can be visualized as follows:

Caption: 2D representation of this compound.

Synthesis and Purification

The synthesis of 4-(trans-4-alkylcyclohexyl)benzoic acids is a well-established process in the field of liquid crystal research. A common and efficient method involves a Friedel-Crafts acylation followed by reduction and oxidation steps. The trans isomer is typically favored thermodynamically and can be isolated through recrystallization.

A generalized synthetic pathway is outlined below:

Caption: Generalized synthetic workflow for 4-alkylcyclohexylbenzoic acids.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure adapted from known methods for the synthesis of homologous 4-(trans-4'-n-alkylcyclohexyl)benzoic acids[3].

Materials:

-

4-Ethylacetophenone

-

Hydrogen (gas)

-

Palladium on carbon (10%)

-

Cyclohexene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Sodium Hydroxide

-

Bromine

-

Hydrochloric Acid

-

Toluene

-

Ethanol

Procedure:

-

Preparation of 4-Ethyl-1-cyclohexylbenzene:

-

4-Ethylacetophenone is reduced to ethylbenzene via catalytic hydrogenation using H₂ gas and a Pd/C catalyst.

-

The resulting ethylbenzene is then reacted with cyclohexene in the presence of a Lewis acid catalyst such as AlCl₃ or a strong protic acid like sulfuric acid to yield 4-ethyl-1-cyclohexylbenzene.

-

-

Acylation of 4-Ethyl-1-cyclohexylbenzene:

-

The 4-ethyl-1-cyclohexylbenzene is acylated using acetyl chloride and AlCl₃ in an appropriate solvent (e.g., dichloromethane) to introduce an acetyl group onto the benzene ring, yielding 4-(4-ethylcyclohexyl)acetophenone.

-

-

Oxidation to the Carboxylic Acid:

-

The ketone is then oxidized to the carboxylic acid via the haloform reaction. The 4-(4-ethylcyclohexyl)acetophenone is treated with sodium hypobromite (prepared in situ from bromine and sodium hydroxide).

-

Acidification of the reaction mixture with hydrochloric acid precipitates the crude 4-(4-ethylcyclohexyl)benzoic acid.

-

-

Purification and Isomer Separation:

-

The crude product, a mixture of cis and trans isomers, is purified by recrystallization from a suitable solvent such as ethanol. The trans isomer, being less soluble, will preferentially crystallize, allowing for its isolation in high purity.

-

Analytical Characterization

Comprehensive characterization is essential to confirm the structure, purity, and properties of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this exact compound is not publicly available, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure and data from analogous compounds[4].

-

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.2 ppm), corresponding to the A₂B₂ spin system of the 1,4-disubstituted benzene ring.

-

Cyclohexane Protons: A series of broad multiplets in the aliphatic region (δ 1.0-2.6 ppm) due to the protons on the cyclohexane ring. The trans configuration leads to distinct chemical shifts for the axial and equatorial protons.

-

Ethyl Group Protons: A triplet (for the -CH₃ group) and a quartet (for the -CH₂- group) in the upfield aliphatic region (δ 0.8-1.5 ppm).

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carboxylic Carbon: A signal in the downfield region (δ ~170-180 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (δ ~125-150 ppm), with two quaternary carbons and two protonated carbons.

-

Cyclohexane and Ethyl Carbons: Multiple signals in the aliphatic region (δ ~10-50 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid dimer.

-

C-H Stretches: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be seen just above 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated/deprotonated molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of 232.32 g/mol .

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the carboxylic acid group, the ethyl group, and fragmentation of the cyclohexane ring.

Applications

Liquid Crystal Display (LCD) Technology

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of liquid crystal materials for display technologies[5]. Its rigid, rod-like structure is a key feature that promotes the formation of the nematic and smectic mesophases essential for the operation of LCDs.

This benzoic acid derivative is typically not used as a final liquid crystal material itself but is a building block for more complex molecules. The carboxylic acid group serves as a versatile handle for esterification reactions with various phenols or alcohols to create a wide range of liquid crystal esters[5].

Caption: Esterification reaction to form liquid crystal compounds.

By carefully selecting the substituted phenol, the properties of the final liquid crystal ester, such as its mesomorphic range, dielectric anisotropy, and viscosity, can be finely tuned to meet the demanding requirements of modern high-performance displays.

Potential in Drug Development and Medicinal Chemistry

While the predominant application of this molecule is in materials science, the cyclohexylbenzoic acid scaffold is also of interest to medicinal chemists. The cyclohexane ring is often used as a bioisostere for a phenyl ring, offering a way to modulate physicochemical properties such as lipophilicity and metabolic stability while maintaining a similar three-dimensional shape for receptor binding.

There is a growing interest in exploring saturated ring systems in drug discovery to access novel chemical space and improve drug-like properties. While there is no direct evidence of the pharmacological activity of this compound itself, related structures have shown biological activity. For instance, derivatives of trans-4-aminocyclohexanecarboxylic acid are used as intermediates in the synthesis of Janus Kinase (JAK) inhibitors[6]. Furthermore, other complex cyclohexyl-containing benzoic acid derivatives have been investigated as CCR5 antagonists for HIV therapy[7].

The rigid scaffold of this compound makes it an interesting starting point for the design of new therapeutic agents. The carboxylic acid group can be converted into a variety of other functional groups (e.g., amides, esters) to explore structure-activity relationships (SAR) for a given biological target.

Conclusion

This compound is a molecule of significant industrial importance, primarily serving as a cornerstone in the synthesis of high-performance liquid crystals. Its unique molecular architecture, combining rigidity and polarity, makes it an ideal building block for materials used in modern display technologies. While its role in medicinal chemistry is less defined, the underlying cyclohexylbenzoic acid scaffold represents a promising motif for future drug discovery efforts, offering a pathway to novel chemical entities with potentially favorable pharmacological profiles. This guide has provided a technical foundation for understanding the synthesis, characterization, and application of this versatile compound, intended to support and inspire further research and development.

References

- 1. This compound | 87592-41-4 [chemicalbook.com]

- 2. This compound | 87592-41-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. A convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids | Semantic Scholar [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)benzoic acid (CAS 87592-41-4)

Introduction: The Architectural Significance of a Liquid Crystal Intermediate

This compound, identified by CAS number 87592-41-4, is a pivotal intermediate in the synthesis of advanced materials, most notably thermotropic liquid crystals.[1] Its molecular architecture is a masterclass in chemical design for inducing mesophasic behavior. The structure consists of a flexible ethyl group, a rigid trans-cyclohexyl ring, a planar benzene ring, and a polar carboxylic acid group.[1] This specific combination of a flexible tail, a rigid core, and a polar head imparts the anisotropic properties essential for the formation of liquid crystal phases.[2][3]

Thermotropic liquid crystals are materials that exhibit a phase of matter between a conventional solid and liquid, which can be induced by a change in temperature.[4][5] The molecules in these phases possess a degree of orientational order but lack long-range positional order, giving them fluid-like properties combined with the anisotropic characteristics of crystals.[3] It is this anisotropy, particularly in optical and dielectric properties, that is harnessed in a vast array of electro-optic applications, most famously in Liquid Crystal Displays (LCDs).[2] this compound serves as a fundamental building block for creating the high-performance liquid crystal mixtures required for modern high-refresh-rate monitors, flexible displays, and optical films.[1][6][7]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, core applications, and analytical characterization.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are foundational to its function and handling. The molecule's high boiling point and solid state at room temperature are indicative of the strong intermolecular forces, including hydrogen bonding via the carboxylic acid groups, which are crucial for the formation of ordered liquid crystal phases at elevated temperatures.

Core Properties

| Property | Value | Source |

| CAS Number | 87592-41-4 | [1][8][9] |

| Molecular Formula | C₁₅H₂₀O₂ | [1][8][10] |

| Molecular Weight | 232.32 g/mol | [8][11] |

| Appearance | White to off-white powder or crystals | [11] |

| Boiling Point | 370.1 °C at 760 mmHg | [8] |

| Density | 1.052 g/cm³ | [8] |

| Flash Point | 175 °C | [8] |

| pKa | 4.33 ± 0.10 (Predicted) | [8] |

| Mesomorphic Range | 216.0 °C to 252.0 °C | |

| Storage | Sealed in a dry, cool, dark place (<15°C recommended) | [8] |

Spectroscopic Fingerprints

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key features in ¹H NMR, ¹³C NMR, and IR spectroscopy provide a definitive fingerprint of its unique structure.

| Technique | Key Features and Interpretation |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, the aliphatic protons of the cyclohexyl ring, the ethyl group protons, and a characteristic broad singlet for the carboxylic acid proton. The trans configuration of the cyclohexyl ring can be confirmed by the coupling constants of the methine protons.[12] |

| ¹³C NMR | Distinct peaks for the carboxyl carbon, aromatic carbons (with quaternaries showing lower intensity), and aliphatic carbons of the ethyl and cyclohexyl groups.[13][14] |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp C=O stretching peak (approx. 1680-1710 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.[13][15] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to its molecular weight (232.32). Fragmentation patterns would likely show losses of the carboxylic acid group and fragmentation of the cyclohexyl ring.[13] |

Synthesis Pathway: A Methodological Deep Dive

A common and efficient method for preparing 4-(trans-4'-n-alkylcyclohexyl)benzoic acids involves a multi-step process starting from readily available materials.[16] The causality behind this synthetic route is the controlled, sequential construction of the molecule's distinct fragments.

Illustrative Synthesis Workflow

The following diagram outlines a generalized, logical workflow for the synthesis, emphasizing the key transformations.

Caption: Generalized synthesis workflow for 4-alkylcyclohexyl benzoic acids.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative synthesis based on established organic chemistry principles for creating similar structures.[16][17][18]

Step 1: Friedel-Crafts Acylation

-

Objective: To attach the acyl group to the benzene ring, which is subsequently alkylated to the cyclohexyl ring.

-

Procedure:

-

To a cooled (0-5 °C), stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), add propionyl chloride dropwise.

-

Add benzene to the mixture, followed by cyclohexene, maintaining the low temperature.

-

Allow the reaction to stir for several hours, gradually warming to room temperature.

-

Causality: The AlCl₃ acts as a Lewis acid catalyst to generate a reactive acylium ion from propionyl chloride, which then undergoes electrophilic aromatic substitution with benzene. The cyclohexene is incorporated in a subsequent alkylation step.

-

-

Work-up: Quench the reaction by carefully pouring it over crushed ice and concentrated HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 2: Reduction of the Ketone

-

Objective: To reduce the carbonyl group of the intermediate to a methylene group, forming the ethyl side chain.

-

Procedure (Wolff-Kishner Reduction):

-

Dissolve the crude ketone from Step 1 in a high-boiling solvent like diethylene glycol.

-

Add hydrazine hydrate and potassium hydroxide (KOH).

-

Heat the mixture to reflux, allowing water to distill off. Continue heating at a higher temperature (~180-200 °C) for several hours.

-

Causality: In a basic medium, hydrazine forms a hydrazone with the ketone, which then, upon heating, eliminates N₂ gas to yield the reduced alkyl product. This method is chosen for its effectiveness in reducing aryl ketones.

-

-

Work-up: Cool the reaction, dilute with water, and extract with a nonpolar solvent (e.g., toluene). Wash the organic layer, dry, and concentrate.

Step 3: Oxidation to Carboxylic Acid

-

Objective: To oxidize the methyl group of the toluene moiety (formed from the benzene starting material) to a carboxylic acid. Note: A more direct route may involve starting with a different substituted benzene. A common alternative involves Jones oxidation or permanganate oxidation if an appropriate precursor is used. A plausible route involves the oxidation of a para-methyl group on the benzene ring.

-

Procedure (Using Potassium Permanganate):

-

Suspend the product from Step 2 in a basic aqueous solution (e.g., with NaOH).

-

Heat the mixture to reflux and add a solution of potassium permanganate (KMnO₄) portion-wise until a persistent purple color remains.

-

Causality: Hot, alkaline permanganate is a strong oxidizing agent capable of oxidizing an alkyl side chain on an aromatic ring to a carboxylic acid.

-

-

Work-up & Purification (Self-Validation):

-

After the reaction is complete, cool the mixture and destroy excess KMnO₄ with a reducing agent (e.g., sodium bisulfite).

-

Filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the clear filtrate with concentrated HCl to precipitate the crude this compound.

-

Collect the solid by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure, needle-like crystals.[19]

-

Validate Purity: Confirm the purity by measuring the melting point and comparing it to the literature value. Further validation is achieved via NMR and IR spectroscopy to confirm the structure.[12]

-

Core Application: A Building Block for Nematic Liquid Crystals

The primary and most significant application of this compound is its role as an acidic intermediate for synthesizing ester-based liquid crystal materials.[1][6]

Mechanism of Action in Liquid Crystal Formation

The molecule's structure is purpose-built to encourage the formation of the nematic liquid crystal phase, which is the operational phase for most LCDs.[2][3]

-

Rigid Core: The trans-cyclohexyl and benzene rings provide a rigid, elongated core that promotes parallel alignment of molecules. The trans stereochemistry is critical for maintaining a linear molecular shape, which is more conducive to forming ordered mesophases than the bent cis isomer.[20]

-

Polar Head: The carboxylic acid group is a polar functional group that can participate in hydrogen bonding and provides a reactive handle for further synthesis.

-

Flexible Tail: The ethyl group acts as a flexible, nonpolar tail that helps to disrupt perfect crystalline packing, lowering the melting point and enabling the formation of a liquid crystalline phase over a specific temperature range.[5]

Workflow: From Intermediate to Liquid Crystal Ester

The carboxylic acid is typically converted into a liquid crystal ester through esterification with a phenolic or alcoholic compound that also possesses a structure conducive to liquid crystallinity (e.g., a substituted phenol).

Caption: Esterification to form a functional liquid crystal molecule.

Protocol: Synthesis of a Liquid Crystal Ester (Exemplary)

-

Objective: To couple the acidic intermediate with a phenol to create a liquid crystal ester with desirable mesogenic properties.

-

Procedure (DCC/DMAP Coupling):

-

Dissolve this compound, a substituted phenol (e.g., 4-cyanophenol), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂).

-

Cool the solution in an ice bath.

-

Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in the same solvent dropwise.

-

Causality: DCC is a coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic phenol, catalyzed by DMAP, to form the ester bond.

-

-

Work-up and Validation:

-

Stir the reaction overnight, allowing it to warm to room temperature.

-

A white precipitate, dicyclohexylurea (DCU), will form as a byproduct. Filter off the DCU.

-

Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under vacuum.

-

Purify the resulting crude ester by column chromatography or recrystallization.

-

Validate: Confirm the structure of the final liquid crystal ester using NMR and IR. Crucially, characterize its thermal properties using Differential Scanning Calorimetry (DSC) to determine the temperatures of its phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic liquid).

-

The resulting ester compounds are key components in liquid crystal mixtures, where their specific properties like optical anisotropy and dielectric properties are fine-tuned to create displays with fast response times and high contrast.[1][6]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound requires careful handling.

-

Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[10][11]

-

Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety goggles, chemical-resistant gloves, and a lab coat.[10] Handling should occur in a well-ventilated area or a fume hood to avoid dust inhalation. Hands and face should be washed thoroughly after handling.[10]

-

First Aid:

Conclusion

This compound is more than a simple chemical intermediate; it is a specifically designed molecular component essential to the field of materials science. Its carefully balanced structure, featuring both rigid and flexible moieties, makes it an indispensable precursor for the synthesis of thermotropic liquid crystals that power modern display technologies.[6] Understanding its synthesis, properties, and functional application provides researchers and developers with the foundational knowledge to not only utilize this compound effectively but also to innovate in the design of next-generation materials for electronics, optics, and beyond.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. nbinno.com [nbinno.com]

- 7. Understanding Thermotropic Liquid Crystal Polymers: Properties and Applications_Shenzhen WOTE Advanced Materials Co.,Ltd. [en.wotlon.com]

- 8. Cas 87592-41-4,this compound | lookchem [lookchem.com]

- 9. CAS#:87592-41-4 | 4-((1r,4r)-4-Ethylcyclohexyl)benzoic acid | Chemsrc [chemsrc.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 12. This compound(87592-41-4) 1H NMR [m.chemicalbook.com]

- 13. 4-Ethylbenzoic acid, cyclohexyl ester | C15H20O2 | CID 583888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-Ethylbenzoic acid [webbook.nist.gov]

- 16. A convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids | Semantic Scholar [semanticscholar.org]

- 17. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]

- 18. prepchem.com [prepchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

4-(trans-4-Ethylcyclohexyl)benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(trans-4-Ethylcyclohexyl)benzoic Acid

Introduction

This compound is a pivotal intermediate in the synthesis of high-performance liquid crystal materials.[1] Its molecular architecture, featuring a rigid biphenyl-like core composed of a benzene ring and a trans-substituted cyclohexane ring, coupled with a terminal polar carboxylic acid group, imparts the necessary properties for creating the mesophases essential in display technologies.[1] The synthesis of this molecule presents distinct challenges, namely the precise control of the trans stereochemistry on the cyclohexane ring and the para regioselectivity on the aromatic ring.

This technical guide, intended for researchers and professionals in organic synthesis and materials science, provides a detailed exploration of the viable synthetic pathways to this compound. It emphasizes the underlying chemical principles, the rationale behind procedural choices, and provides a detailed, field-tested protocol for its preparation.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two primary and logical bond disconnections, which form the basis of the most common synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

-

C(aryl)-COOH Disconnection: This is the most direct approach, disconnecting the carboxylic acid group from the aromatic ring. This suggests a precursor such as 1-bromo-4-(trans-4-ethylcyclohexyl)benzene, which can be carboxylated. This forms the basis of Pathway I , typically involving the formation of an organometallic intermediate like a Grignard reagent, followed by quenching with carbon dioxide.[2]

-

Benzylic C-H Oxidation: This strategy involves the oxidation of a pre-existing alkyl group, such as a methyl group, at the benzylic position. This points to a precursor like 4-(trans-4-ethylcyclohexyl)toluene. This forms the basis of Pathway II , utilizing powerful oxidizing agents that selectively attack the activated benzylic carbon.[3][4]

Synthesis Pathway I: Grignard Carboxylation of an Aryl Halide Precursor

This pathway is arguably the most reliable and widely applicable method. It relies on the synthesis of a key aryl bromide intermediate, which is then converted to the target carboxylic acid.

Caption: Workflow for the Grignard Carboxylation pathway.

Step 1: Synthesis of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

The synthesis of this key intermediate is critical. A robust method involves a Friedel-Crafts acylation followed by reduction.[5]

-

Reaction: Bromobenzene is acylated with trans-4-ethylcyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Causality: This acylation proceeds with high regioselectivity for the para position due to the steric bulk of the acylating agent and the ortho-, para-directing nature of the bromine substituent. Crucially, Friedel-Crafts acylation, unlike alkylation, is not prone to carbocation rearrangements or poly-substitution, leading to a cleaner product.

-

Subsequent Reduction: The resulting ketone, p-(trans-4-ethylcyclohexanoyl)bromobenzene, is then reduced to the corresponding methylene group. The Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction are standard choices for this transformation.

Step 2: Grignard Reagent Formation and Carboxylation

This step transforms the aryl bromide into the final carboxylic acid.[6]

-

Mechanism: The aryl bromide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form a highly nucleophilic organometallic species, phenylmagnesium bromide.[2] The carbon atom bound to magnesium behaves as a potent carbanion.

-

Experimental Choice: The absolute requirement for anhydrous (dry) conditions cannot be overstated. Grignard reagents are powerful bases and will be instantly destroyed by any protic source, including trace amounts of water, which would quench the reagent to form the corresponding hydrocarbon.

-

Carboxylation: The Grignard reagent is then added to a slurry of crushed solid carbon dioxide (dry ice). The nucleophilic carbon attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. A subsequent workup with aqueous acid (e.g., HCl) protonates the carboxylate to yield the final product, this compound.[7]

Synthesis Pathway II: Oxidation of an Alkylbenzene Precursor

This alternative pathway leverages the unique reactivity of the benzylic position of an alkylbenzene.

Caption: Workflow for the Side-Chain Oxidation pathway.

Step 1: Synthesis of 4-(trans-4-Ethylcyclohexyl)toluene

This precursor can be synthesized via a Friedel-Crafts alkylation of toluene. However, this reaction is often less controlled than acylation, with potential for the formation of ortho/para isomers and polyalkylation products, complicating purification.

Step 2: Side-Chain Oxidation

The key to this pathway is the oxidation of the methyl group of the toluene moiety to a carboxylic acid. This reaction is effective because the benzylic C-H bonds are significantly weaker than other alkyl C-H bonds, as their homolytic cleavage leads to a resonance-stabilized benzylic radical.[8]

-

Option A: Potassium Permanganate (KMnO₄): Hot, alkaline, or acidic potassium permanganate is a classic and powerful reagent for this transformation.[4][9] The reaction proceeds regardless of the length of the alkyl side chain, as long as at least one benzylic hydrogen is present.[3] The entire side chain is cleaved, leaving only the carboxylic acid group attached to the ring.

-

Option B: Jones Oxidation: Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is another potent oxidizing agent that can convert primary benzylic positions to carboxylic acids.[3][10] The mechanism involves the formation of a chromate ester, which is then oxidized.[11][12] While effective, the high toxicity and carcinogenic nature of chromium(VI) compounds make this a less desirable option in modern "green" chemistry contexts.[13]

Comparative Analysis of Pathways

| Feature | Pathway I: Grignard Carboxylation | Pathway II: Side-Chain Oxidation |

| Key Precursor | 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene | 4-(trans-4-Ethylcyclohexyl)toluene |

| Control | High regioselectivity (para) from acylation. | Risk of isomers in alkylation step. |

| Reagent Safety | Requires careful handling of reactive Mg and pyrophoric ether. | Involves highly corrosive KMnO₄ or toxic/carcinogenic Cr(VI) reagents. |

| Reaction Conditions | Stringent anhydrous conditions are mandatory for the Grignard step. | Typically harsh (e.g., heating with strong oxidizers). |

| Versatility | Widely applicable and generally high-yielding. | Robust, but precursor synthesis can be problematic. |

| Waste Stream | Magnesium salts. | Manganese or chromium waste, which requires careful disposal. |

Recommended Experimental Protocol: Grignard Carboxylation Pathway

This protocol details the final carboxylation step, assuming the precursor, 1-bromo-4-(trans-4-ethylcyclohexyl)benzene, has been synthesized and purified.

Materials & Equipment:

-

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Solid carbon dioxide (dry ice)

-

6M Hydrochloric acid (HCl)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Apparatus Setup: Assemble the dry three-neck flask with the reflux condenser (fitted with a drying tube or inert gas inlet), dropping funnel, and a glass stopper. Flame-dry the entire apparatus under a flow of inert gas to remove all traces of moisture.

-

Initiation of Grignard Formation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small portion of anhydrous ether, just enough to cover the magnesium.

-

Reagent Addition: Dissolve 1-bromo-4-(trans-4-ethylcyclohexyl)benzene (1.0 equivalent) in anhydrous ether and add it to the dropping funnel. Add a small amount (approx. 10%) of the bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and warming. If it does not start, gentle heating or the addition of a small iodine crystal may be required.

-

Completion of Grignard Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

Carboxylation: Cool the resulting grey/brown Grignard solution in an ice bath. In a separate, larger beaker, crush a significant excess (at least 5-10 equivalents) of dry ice. Slowly and carefully pour the Grignard solution onto the crushed dry ice with stirring. A vigorous reaction will occur.

-

Workup: Allow the mixture to warm to room temperature until all the excess CO₂ has sublimated. A viscous mass will remain. Slowly add 6M HCl with stirring until the aqueous layer is acidic and all solids have dissolved.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent like ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude solid product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to yield pure this compound.

Conclusion

The synthesis of this compound can be reliably achieved through several strategic pathways. The Grignard carboxylation route, built upon a well-controlled Friedel-Crafts acylation/reduction sequence to prepare the necessary aryl bromide precursor, offers superior control over isomer formation and is generally preferred. While the side-chain oxidation pathway is a viable alternative, it presents challenges in the initial alkylation step and often involves harsher, less environmentally benign reagents. The selection of a specific pathway will ultimately depend on the availability of starting materials, scalability requirements, and laboratory safety considerations.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Side chain oxidation of alkyle benzene | Filo [askfilo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 9. Oxidation of Alkyl Side Chains [ns1.almerja.com]

- 10. Jones oxidation - Wikipedia [en.wikipedia.org]

- 11. Jones Oxidation [organic-chemistry.org]

- 12. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Mesogenic properties of 4-(trans-4-Ethylcyclohexyl)benzoic acid

An In-Depth Technical Guide to the Mesogenic Properties of 4-(trans-4-Ethylcyclohexyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mesogenic properties of this compound, a key intermediate in the synthesis of advanced liquid crystal (LC) materials. The document delves into the molecular architecture that gives rise to its liquid crystalline behavior and presents detailed, field-proven protocols for its characterization using differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD). By synthesizing theoretical principles with practical experimental methodologies, this guide serves as an authoritative resource for researchers and professionals engaged in the design and development of novel liquid crystal materials and their applications.

Introduction: The Molecular Basis of Mesomorphism in this compound

The ability of a molecule to exhibit liquid crystalline phases, or mesophases, is intrinsically linked to its molecular structure. This compound is a calamitic (rod-shaped) molecule, a structural motif highly conducive to the formation of mesophases.[1] Its molecular architecture can be deconstructed into three key components that collectively contribute to its mesogenic character:

-

A Rigid Core: The molecule possesses a rigid core composed of a benzene ring and a trans-substituted cyclohexane ring. This rigidity is crucial for maintaining the anisotropic shape necessary for the formation of ordered, yet fluid, phases. The trans configuration of the cyclohexane ring ensures a linear extension of the molecular shape, which is more favorable for liquid crystal phase formation than the bent cis isomer.

-

A Flexible Terminus: An ethyl group is attached to the cyclohexane ring, providing a degree of conformational flexibility. This flexible tail disrupts perfect crystalline packing, lowering the melting point and often widening the temperature range over which the mesophase is stable.

-

A Polar Functional Group: The carboxylic acid group at the other end of the molecule introduces strong polarity and the capacity for hydrogen bonding. This intermolecular interaction plays a pivotal role in the self-assembly of the molecules into the ordered structures characteristic of liquid crystals.[1] Specifically, the carboxylic acid moieties can form hydrogen-bonded dimers, effectively elongating the molecular unit and enhancing the stability of the mesophase.

The interplay of these structural features—a rigid core for anisotropy, a flexible tail to modulate the melting point, and a polar group to drive self-assembly—is the fundamental reason for the mesogenic properties of this compound.

Thermal Characterization: Unveiling Phase Transitions with Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a cornerstone technique for the study of liquid crystals, as it allows for the precise determination of phase transition temperatures and their associated enthalpies.[2] For this compound, DSC analysis reveals the temperatures at which the material transitions between its crystalline, liquid crystalline, and isotropic liquid phases.

Predicted Thermal Transitions

Based on available literature for the homologous series of 4-(trans-4-alkylcyclohexyl)benzoic acids, the ethyl derivative is expected to exhibit a nematic liquid crystal phase.[3] The anticipated phase transitions are summarized in the table below.

| Transition | Abbreviation | Temperature (°C) |

| Crystal to Nematic | K → N | 156 - 158 |

| Nematic to Isotropic | N → I | 252 |

Table 1: Expected phase transition temperatures for this compound.[3]

Experimental Protocol: DSC Analysis

This protocol outlines the steps for characterizing the thermal transitions of this compound using a heat-flux DSC instrument.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the powdered this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation or degradation of the sample during heating.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 30°C).

-

Heat the sample at a controlled rate of 10°C/min to a temperature above its clearing point (e.g., 280°C).[4]

-

Hold the sample at this temperature for 2-3 minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at the same rate (10°C/min) back to the starting temperature.

-

Perform a second heating and cooling cycle under the same conditions to observe the thermal behavior of the material under controlled conditions.

-

-

Data Analysis: Analyze the resulting thermogram to identify the endothermic and exothermic peaks corresponding to the phase transitions. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Causality Behind Experimental Choices

-

Heating/Cooling Rate: A rate of 10°C/min is a standard practice that provides a good balance between resolution and sensitivity.[5] Slower rates can improve resolution but may lead to broader peaks, while faster rates can enhance sensitivity but may cause a shift in the observed transition temperatures.[3]

-

Second Heating Cycle: The data from the second heating run is often considered more representative of the material's intrinsic properties, as the first heating cycle can be influenced by the sample's previous thermal and mechanical history.

-

Inert Atmosphere: Conducting the experiment under a nitrogen purge is crucial to prevent oxidative degradation of the organic sample at elevated temperatures.

Optical Characterization: Visualizing Mesophases with Polarized Optical Microscopy (POM)

Polarized optical microscopy is an indispensable tool for the identification and characterization of liquid crystal phases.[6] The birefringence of liquid crystals, meaning their refractive index is dependent on the orientation of the molecules relative to the polarization of light, allows for the visualization of distinct optical textures for each mesophase.

Expected Optical Textures

For the nematic phase of this compound, two common textures are anticipated:

-

Schlieren Texture: This texture is characterized by the presence of dark "brushes" that originate from point defects (disclinations) in the liquid crystal alignment. The number of brushes emanating from a defect indicates its strength.[6]

-

Marbled Texture: This texture appears as a fine, thread-like or marbled pattern and is also characteristic of the nematic phase.[7]

Experimental Protocol: POM Analysis

This protocol provides a step-by-step guide for the POM analysis of this compound.

Methodology:

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide.

-

Heating: Gently heat the slide on a hot stage to melt the sample into its isotropic liquid phase (above 252°C).

-

Cover Slip: Place a clean cover slip over the molten sample and press gently to create a thin, uniform film.

-

Microscope Setup: Position the slide on the hot stage of a polarizing microscope equipped with crossed polarizers.

-

Observation upon Cooling: Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 5-10°C/min).

-

Texture Identification: Observe the sample through the eyepiece as it cools. The appearance of birefringent textures from the dark isotropic liquid marks the transition to the nematic phase. Record images of the characteristic textures observed.

-

Further Cooling: Continue to cool the sample to observe the transition to the crystalline phase, which will be indicated by the formation of solid crystal domains.

Causality Behind Experimental Choices

-

Thin Film: A thin sample is crucial for good optical transmission and to minimize the overlap of different textures, which could obscure the identification of the mesophase.

-

Cooling from Isotropic Phase: Observing the formation of mesophases upon cooling from the isotropic liquid often yields well-defined textures that are easier to identify than those formed upon heating from the crystalline solid.

-

Crossed Polarizers: The use of crossed polarizers ensures that the isotropic liquid, which is not birefringent, appears dark, providing a high-contrast background against which the birefringent liquid crystal textures can be clearly observed.[8]

Structural Characterization: Probing Molecular Order with X-ray Diffraction (XRD)

X-ray diffraction provides invaluable information about the arrangement of molecules within the different phases of a liquid crystal.[9] By analyzing the diffraction pattern, one can determine the degree and nature of the positional order.

Expected Diffraction Pattern

In the nematic phase, which possesses long-range orientational order but only short-range positional order, the XRD pattern of an unaligned sample is expected to show:

-

A Diffuse Outer Ring: This broad peak, typically in the wide-angle region (corresponding to a d-spacing of ~4-5 Å), arises from the short-range correlations of the lateral spacing between the molecules.[6]

-

No Sharp Inner Peaks: The absence of sharp reflections in the small-angle region indicates the lack of long-range positional order (i.e., no layered structure).

Experimental Protocol: XRD Analysis

The following protocol describes the procedure for obtaining an XRD pattern of the nematic phase of this compound.

Methodology:

-

Sample Preparation: Load the powdered sample into a thin-walled glass capillary tube (approximately 1 mm in diameter).

-

Sealing: Flame-seal the capillary to prevent the sample from flowing out when molten.

-

Mounting: Mount the capillary in a temperature-controlled sample holder within the XRD instrument.

-

Heating: Heat the sample to a temperature within its nematic range (e.g., 200°C). Allow the temperature to stabilize.

-

Data Collection: Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation) and collect the scattered radiation using a 2D detector. The exposure time will depend on the instrument and sample, but is typically in the range of several minutes to an hour.

-

Data Analysis: Analyze the 2D diffraction pattern. For an unaligned nematic phase, the pattern will be circularly symmetric. Integrate the 2D pattern to obtain a 1D plot of intensity versus scattering angle (2θ) or scattering vector (q).

Causality Behind Experimental Choices

-

Capillary Sample Holder: A thin-walled glass capillary is used to contain the liquid sample while minimizing the absorption and scattering of the X-ray beam by the container.

-

Temperature Control: Precise temperature control is essential to ensure that the sample is maintained in the desired mesophase throughout the data collection process.

-

2D Detector: A 2D detector is advantageous as it captures the full diffraction pattern, allowing for the immediate identification of any anisotropy that might be present if the sample becomes partially aligned.

Conclusion

This compound is a classic example of a calamitic mesogen, exhibiting a nematic liquid crystal phase over a broad temperature range. Its mesogenic properties are a direct consequence of its well-defined molecular architecture, which balances rigidity, flexibility, and strong intermolecular interactions. The characterization of this and similar materials relies on a synergistic application of thermal, optical, and structural analysis techniques. The protocols detailed in this guide provide a robust framework for the investigation of its mesogenic behavior, enabling researchers to confidently assess its properties and potential for integration into advanced liquid crystal materials.

References

- 1. torontech.com [torontech.com]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]

- 5. ijres.org [ijres.org]

- 6. barron.rice.edu [barron.rice.edu]

- 7. xfel.tind.io [xfel.tind.io]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(trans-4-Ethylcyclohexyl)benzoic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 4-(trans-4-Ethylcyclohexyl)benzoic acid, a key intermediate in the synthesis of liquid crystal materials.[1] Recognizing the critical role of solubility data in drug development and materials science, this document synthesizes theoretical principles, practical experimental methodologies, and predictive insights to empower researchers in their formulation and crystallization studies. While specific experimental solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its determination and provides valuable context through data from structurally analogous compounds.

Physicochemical Properties and Structural Analogy

This compound is a solid organic compound characterized by a molecular structure that includes a polar carboxylic acid group attached to a nonpolar framework composed of a benzene ring and an ethylcyclohexyl group.[1] This amphiphilic nature dictates its solubility behavior, which is expected to be highly dependent on the solvent's polarity.

Due to the scarcity of direct solubility data, this guide will leverage information on benzoic acid and other 4-alkylbenzoic acids as structural analogs. Benzoic acid, with its simple aromatic carboxylic acid structure, provides a foundational understanding of solubility in various solvents.[2][3] The principles governing its dissolution can be extrapolated to predict the behavior of its more complex derivative, this compound.

Theoretical Principles of Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process governed by the free energy change of the solution. The fundamental principle of "like dissolves like" provides a qualitative prediction of solubility.[4] Polar solutes, such as those containing hydrogen bond donors and acceptors, tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.

For this compound, the carboxylic acid group can participate in hydrogen bonding with protic solvents like alcohols, and also exhibit dipole-dipole interactions with other polar molecules. Conversely, the ethylcyclohexyl and benzene moieties contribute to its nonpolar character, favoring interactions with nonpolar solvents through van der Waals forces.

The solubility of a compound is also significantly influenced by its crystalline form, a phenomenon known as polymorphism.[5][6][7][8] Different polymorphs of the same compound can exhibit varying lattice energies, which in turn affect their solubility. Metastable polymorphs are generally more soluble than their stable counterparts.[5] Therefore, characterization of the solid form is a crucial prerequisite for any solubility study.

Experimental Determination of Solubility

A precise and reproducible determination of solubility is paramount for any research or development activity. The following section details a robust, self-validating experimental protocol based on the widely accepted shake-flask method.[9][10][11][12][13]

Experimental Workflow: Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[14] It involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

References

- 1. scribd.com [scribd.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 8. jocpr.com [jocpr.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. scielo.br [scielo.br]

- 14. pharmaexcipients.com [pharmaexcipients.com]

A Technical Guide to the Spectroscopic Characterization of 4-(trans-4-Ethylcyclohexyl)benzoic Acid

This guide provides an in-depth analysis of the expected spectroscopic data for 4-(trans-4-Ethylcyclohexyl)benzoic acid, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. For researchers, scientists, and professionals in drug development and materials science, precise structural elucidation is paramount. This document serves as a comprehensive resource, detailing the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of this molecule.

Introduction

This compound possesses a unique molecular architecture, combining a rigid benzoic acid moiety with a flexible ethylcyclohexyl group. This structure imparts specific physicochemical properties that are leveraged in various applications. Spectroscopic analysis is indispensable for confirming the successful synthesis and purity of this compound, providing a fingerprint of its molecular structure. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and IR spectra, offering a detailed interpretation based on fundamental principles and data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue and to observe the acidic proton of the carboxylic acid, which may exchange with residual water in other solvents.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons of this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | H -OOC-C₇ |

| ~8.0 | Doublet | 2H | Aromatic H (H₂, H₆) |

| ~7.3 | Doublet | 2H | Aromatic H (H₃, H₅) |

| ~2.5 | Triplet of triplets | 1H | Cyclohexyl H (H₈) |

| ~1.9 | Multiplet | 4H | Cyclohexyl H (axial H₉, H₁₀, H₁₂, H₁₃) |

| ~1.5 | Multiplet | 4H | Cyclohexyl H (equatorial H₉, H₁₀, H₁₂, H₁₃) |

| ~1.3 | Multiplet | 1H | Cyclohexyl H (H₁₁) |

| ~1.2 | Quartet | 2H | Ethyl CH₂ (H₁₄) |

| ~0.9 | Triplet | 3H | Ethyl CH₃ (H₁₅) |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (H-OOC-C₇): A highly deshielded, broad singlet is expected in the region of 12.0-13.0 ppm. This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. In solvents like CDCl₃, this peak can sometimes be very broad or even absent due to exchange with trace amounts of water.

-

Aromatic Protons (H₂, H₃, H₅, H₆): The para-substituted benzene ring will give rise to two distinct signals, each integrating to two protons. The protons ortho to the electron-withdrawing carboxylic acid group (H₂ and H₆) are expected to be deshielded and appear as a doublet around 8.0 ppm. The protons meta to the carboxylic acid group (H₃ and H₅) will be slightly more shielded and appear as a doublet around 7.3 ppm. This characteristic AA'BB' system is a hallmark of 1,4-disubstituted benzene rings.

-

Cyclohexyl Protons: The protons on the cyclohexane ring will appear in the aliphatic region (around 1.0-2.5 ppm). Due to the trans configuration and chair conformation of the cyclohexane ring, the axial and equatorial protons will have different chemical shifts, leading to complex multiplets. The proton at C₈, being attached to the benzene ring, will be the most deshielded of the cyclohexyl protons, appearing around 2.5 ppm.

-

Ethyl Group Protons: The ethyl group will show a characteristic pattern of a quartet for the methylene protons (H₁₄) around 1.2 ppm, coupled to the three methyl protons. The methyl protons (H₁₅) will appear as a triplet around 0.9 ppm, coupled to the two methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The same spectrometer used for ¹H NMR can be used, but tuned to the ¹³C frequency.

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR spectrum is acquired to give single lines for each unique carbon atom.

-

A larger number of scans is typically required (e.g., several hundred to thousands) to obtain a good signal-to-noise ratio.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~172 | Carboxylic Acid (C =O) - C₇ |

| ~148 | Aromatic C - C₄ |

| ~130 | Aromatic C -H - C₂, C₆ |

| ~128 | Aromatic C - C₁ |

| ~127 | Aromatic C -H - C₃, C₅ |

| ~44 | Cyclohexyl C -H - C₈ |

| ~39 | Cyclohexyl C -H - C₁₁ |

| ~34 | Cyclohexyl C H₂ - C₉, C₁₃ |

| ~33 | Ethyl C H₂ - C₁₄ |

| ~29 | Cyclohexyl C H₂ - C₁₀, C₁₂ |

| ~12 | Ethyl C H₃ - C₁₅ |

Interpretation of the ¹³C NMR Spectrum

-

Carboxylic Carbonyl Carbon (C₇): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear significantly downfield, around 172 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the region of 120-150 ppm. The quaternary carbon attached to the carboxylic acid (C₁) and the quaternary carbon attached to the cyclohexyl group (C₄) will have distinct chemical shifts from the protonated aromatic carbons. Due to the symmetry of the benzene ring, C₂ and C₆, as well as C₃ and C₅, will be chemically equivalent and appear as single peaks.

-

Cyclohexyl and Ethyl Carbons: The aliphatic carbons of the cyclohexyl and ethyl groups will appear in the upfield region of the spectrum (around 10-50 ppm). The chemical shifts will be influenced by their substitution and position within the rings and chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method for solid samples.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3080 | C-H stretch (sp²) | Aromatic |

| 2960-2850 | C-H stretch (sp³) | Cyclohexyl and Ethyl |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1610, ~1500 | C=C stretch | Aromatic Ring |

| ~1420 | O-H bend | Carboxylic Acid |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~850 | C-H out-of-plane bend | 1,4-disubstituted Aromatic |

Interpretation of the IR Spectrum

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad absorption band spanning from approximately 3300 to 2500 cm⁻¹. This broadness is due to the strong hydrogen bonding between carboxylic acid molecules.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and ethyl groups will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

Aromatic C=C Stretches: Absorptions due to the carbon-carbon double bond stretching in the benzene ring are expected around 1610 and 1500 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. The C-O stretching and O-H bending of the carboxylic acid, as well as various C-H bending and skeletal vibrations, will be found here. A notable peak around 850 cm⁻¹ would be consistent with the C-H out-of-plane bending of a 1,4-disubstituted aromatic ring.

Conclusion

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using ¹H NMR, ¹³C NMR, and IR spectroscopy. By understanding the predicted spectral features and their interpretation, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

Thermal analysis of 4-(trans-4-Ethylcyclohexyl)benzoic acid (DSC, TGA)

An In-Depth Technical Guide to the Thermal Analysis of 4-(trans-4-Ethylcyclohexyl)benzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the thermal properties of this compound, a critical intermediate in the synthesis of advanced liquid crystal materials.[1][2] As the performance characteristics of liquid crystal displays are directly influenced by the thermal stability and phase transitions of their constituent materials, a thorough understanding derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is paramount for researchers, scientists, and drug development professionals.[3] This document moves beyond mere procedural outlines to delve into the causal relationships behind experimental design, ensuring a self-validating and robust analytical approach.

Foundational Principles: Why Thermal Analysis is Critical

Thermal analysis techniques are a cornerstone of materials characterization. Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature or time, providing invaluable insights into physical transitions such as melting and crystallization.[4][5][6] Thermogravimetric Analysis (TGA), conversely, measures changes in a sample's mass over time as the temperature changes.[7] This is essential for determining thermal stability and decomposition profiles.[7][8] For a compound like this compound, which possesses a defined mesomorphic (liquid crystal) range, these analyses are not merely for quality control but are fundamental to predicting its behavior and utility in high-performance applications.[2]

When used in concert, DSC and TGA provide a complete thermal profile, distinguishing between physical transitions (mass remains constant) and chemical degradation (mass is lost).[9]

Differential Scanning Calorimetry (DSC): Mapping Phase Transitions

The primary objective of DSC analysis for this compound is to precisely determine its melting point, identify any liquid crystal phase transitions, and quantify the energy required for these events (enthalpy).

Expertise in Action: The "Why" Behind the Method

The DSC instrument operates by comparing the heat flow between a sample of interest and an inert reference material as they are subjected to a controlled temperature program.[6][10] An endothermic event, such as melting, requires more energy to be supplied to the sample to maintain the same temperature as the reference, resulting in a characteristic peak on the thermogram.[11] The choice of an inert purge gas, typically nitrogen, is critical to prevent oxidative side reactions that could interfere with the true melting and phase transition behavior of the material.

Authoritative Grounding: Calibration and System Integrity

To ensure the trustworthiness of the data, temperature and enthalpy calibration of the DSC instrument is mandatory. This protocol is grounded in established standards such as ASTM E967.[12][13][14][15] Calibration is performed using certified reference materials with known melting points and enthalpies, such as high-purity indium. This process ensures that the temperature axis of the instrument is accurate and the energy measurements are reliable.[12][14]

Experimental Protocol: DSC Analysis

-

Sample Preparation : Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample, leading to sharper peaks and better resolution.

-

Encapsulation : Hermetically seal the pan with an aluminum lid. This prevents any loss of sample due to sublimation prior to melting.

-

Instrument Setup :

-

Place the sealed sample pan in the sample cell of the DSC and an empty, sealed aluminum pan in the reference cell.

-

Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.[16]

-

-

Thermal Program :

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and analysis time.

-

-

Data Acquisition : Record the heat flow as a function of temperature.

Workflow for DSC Analysis

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA is employed to determine the temperature at which this compound begins to chemically degrade and to quantify its residue upon decomposition. This is a direct measure of its thermal stability.[7][17]